molecular formula C10H11NO4 B136575 (R)-(+)-2-(Phenylcarbamoyloxy)propionic acid CAS No. 145987-00-4

(R)-(+)-2-(Phenylcarbamoyloxy)propionic acid

Cat. No.: B136575
CAS No.: 145987-00-4
M. Wt: 209.2 g/mol
InChI Key: HYIHYWQSOXTJFS-SSDOTTSWSA-N
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Description

®-(+)-2-(Phenylcarbamoyloxy)propionic acid is an organic compound with significant applications in various fields of chemistry and biology. It is known for its chiral properties and is often used in the synthesis of pharmaceuticals and other biologically active molecules. The compound features a propionic acid backbone with a phenylcarbamoyloxy group attached, which contributes to its unique chemical properties.

Scientific Research Applications

®-(+)-2-(Phenylcarbamoyloxy)propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It serves as an intermediate in the production of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials with specific properties.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid typically involves the esterification of propionic acid derivatives with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired chiral product. Common reagents used in this synthesis include catalysts such as triethylamine and solvents like dichloromethane.

Industrial Production Methods: Industrial production of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid often employs large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: ®-(+)-2-(Phenylcarbamoyloxy)propionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the phenylcarbamoyloxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylcarbamoyloxy group plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The compound’s chiral nature also influences its interaction with different enantiomers of target molecules, contributing to its specificity and potency.

Comparison with Similar Compounds

    (S)-(-)-2-(Phenylcarbamoyloxy)propionic acid: The enantiomer of ®-(+)-2-(Phenylcarbamoyloxy)propionic acid, with different chiral properties and biological activity.

    2-(Phenylcarbamoyloxy)acetic acid: A structurally similar compound with a different backbone, leading to variations in chemical reactivity and applications.

    2-(Phenylcarbamoyloxy)butyric acid: Another analog with a longer carbon chain, affecting its physical and chemical properties.

Uniqueness: ®-(+)-2-(Phenylcarbamoyloxy)propionic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to interact selectively with chiral targets makes it valuable in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Properties

IUPAC Name

(2R)-2-(phenylcarbamoyloxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7(9(12)13)15-10(14)11-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIHYWQSOXTJFS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401033301
Record name (R)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145987-00-4
Record name (R)-2-[(Phenylamino)carbonyloxy]propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401033301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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